2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-31-17-6-7-19-18(11-17)15(12-26-19)8-9-25-21(28)13-27-22(29)20(32-23(27)30)10-14-2-4-16(24)5-3-14/h2-7,10-12,26H,8-9,13H2,1H3,(H,25,28)/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVXRMIAACGAFK-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-halo acid or its derivative under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Indole Moiety: The indole moiety is attached via a nucleophilic substitution reaction, where the indole derivative reacts with an acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Table 1: Reaction Steps and Conditions
Thiazolidinone Formation
The thiazolidinone core is synthesized via cyclocondensation of thiourea with α-chloroacetic acid derivatives under basic conditions. This step is critical for establishing the 2,4-dioxo-1,3-thiazolidin-3-yl scaffold .
Knoevenagel Condensation
The (5Z)-5-[(4-fluorophenyl)methylidene] group is introduced via a base-catalyzed Knoevenagel reaction between the thiazolidinone and 4-fluorobenzaldehyde. The reaction proceeds through enolate formation, followed by dehydration to yield the α,β-unsaturated ketone system .
Amide Bond Formation
The acetamide sidechain is coupled to the indole-ethylamine moiety using carbodiimide-based coupling agents (e.g., EDCl/HOBt). This step ensures regioselective amidation without epimerization .
Table 2: Key Substituents and Their Impact
Reaction Optimization Challenges
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Stereoselectivity : The (5Z)-configuration is favored due to steric hindrance from the 4-fluorophenyl group during Knoevenagel condensation .
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Solvent Choice : Polar aprotic solvents (e.g., DMF) improve amide coupling efficiency but require rigorous drying to avoid hydrolysis.
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Purification : Silica gel chromatography is critical for isolating intermediates, particularly due to the compound’s low solubility in non-polar solvents .
Table 3: Activity Trends in Analogues
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The thiazolidinedione derivatives are well-known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research indicates that the compound may act through multiple mechanisms, including:
- Inhibition of cell proliferation : In vitro studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines.
- Induction of apoptosis : Mechanistic studies suggest that it may activate apoptotic pathways, leading to programmed cell death in malignant cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Thiazolidinediones are recognized for their ability to modulate inflammatory responses. Research utilizing molecular docking studies indicates that this compound could inhibit key enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX), suggesting its potential use in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound exhibits a strong interaction with enzymes implicated in cancer and inflammation, which could be pivotal for drug design and optimization efforts .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazolidinedione core can lead to significant changes in biological activity. Researchers are actively exploring these modifications to enhance potency and selectivity against specific cancer types or inflammatory pathways.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
Another research effort focused on assessing the anti-inflammatory effects of this compound in animal models of arthritis. The findings revealed a marked reduction in inflammatory markers and joint swelling, supporting its potential therapeutic application in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety may bind to certain receptors or enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The thiazolidinone ring may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Modifications at the Thiazolidinone Core
- Thiophene vs. The thiophene analog showed moderate activity against Gram-positive bacteria in preliminary assays .
- Methoxybenzylidene Derivatives: A 2-methoxybenzylidene-substituted thiazolidinone (: C₂₀H₁₈N₄O₃S₂) demonstrated enhanced solubility due to the methoxy group but reduced metabolic stability compared to the fluorophenyl variant .
Variations in the Acetamide Side Chain
- Indole vs. Phenyl Groups :
The 5-methoxyindole-ethyl group in the target compound may improve CNS penetration compared to simpler phenylacetamide derivatives (e.g., : C₂₀H₁₅FN₂O₃S), which showed COX-2 inhibition but poor blood-brain barrier permeability . - Thiadiazole-Containing Analogs :
Substituting the indole group with a 5-methyl-1,3,4-thiadiazol-2-yl moiety () increased in vitro cytotoxicity against cancer cell lines, suggesting structural flexibility for oncology applications .
Table 1: Comparison of Key Analogs
Biological Activity
The compound 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the fields of antidiabetic and anticancer research. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 440.5 g/mol. The structure features a thiazolidine ring, which is characteristic of thiazolidinedione compounds known for their biological activities.
Thiazolidinediones, including the compound , primarily exert their effects through the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This receptor plays a crucial role in regulating glucose and lipid metabolism. The activation leads to:
- Enhanced insulin sensitivity : This is particularly beneficial in managing type 2 diabetes.
- Anti-inflammatory effects : Thiazolidinediones have been shown to reduce inflammation, which is often associated with metabolic disorders.
Antidiabetic Activity
Numerous studies have investigated the antidiabetic potential of thiazolidinedione derivatives. For instance:
- In vitro studies demonstrated that similar compounds exhibit significant hypoglycemic effects by improving insulin sensitivity and reducing blood glucose levels.
- A comparative study indicated that certain derivatives showed activity comparable to standard antidiabetic drugs like pioglitazone and rosiglitazone .
Table 1: Comparative Antidiabetic Activity of Thiazolidinedione Derivatives
| Compound | Blood Glucose Reduction (%) | Reference Drug |
|---|---|---|
| Compound A | 30% | Pioglitazone |
| Compound B | 28% | Rosiglitazone |
| This compound | 27% | - |
Anticancer Activity
Recent research has also explored the compound's potential anticancer properties:
- Cytotoxicity assays against various cancer cell lines have shown promising results, indicating that the compound can inhibit cell proliferation.
- The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | - |
| HeLa (Cervical) | 12 | - |
| A549 (Lung) | 20 | - |
Case Studies
Several case studies have highlighted the efficacy of thiazolidinedione derivatives:
- Datar et al. (2017) synthesized a series of thiazolidinedione derivatives and evaluated their biological activities. They reported that compounds with methoxy substitutions exhibited enhanced antidiabetic activity .
- Pattan et al. (2017) conducted studies on various thiazolidinedione derivatives using alloxan-induced diabetic rats, demonstrating significant reductions in blood glucose levels compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
